Purity and Pharmaceutical Grade Certification: >99% Assured Purity Reduces Downstream Failure Risk
The target compound is available from SynHet at >99% purity with USP/BP/Ph. Eur. pharma grade certification, whereas the closest analog N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS 949095-17-4) is typically offered at 95–98% purity by multiple suppliers . The higher purity directly reduces the probability of side reactions, simplifies purification, and meets regulatory documentation requirements for pharmaceutical intermediate applications.
| Evidence Dimension | Purity (HPLC/GC assay) |
|---|---|
| Target Compound Data | >99% (SynHet, pharma grade) |
| Comparator Or Baseline | N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine: 95–98% (multiple suppliers) |
| Quantified Difference | ≥1–4% higher absolute purity; pharma-grade certification absent in comparator |
| Conditions | Supplier-specified purity by HPLC/GC; SynHet ISO 9001 certified manufacturing |
Why This Matters
Higher initial purity eliminates the need for costly pre-use re-purification, accelerates project timelines, and ensures batch-to-batch reproducibility in regulated synthesis environments.
